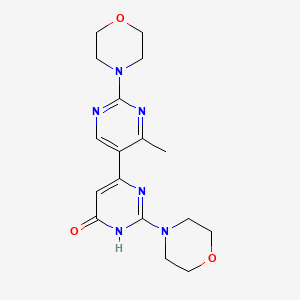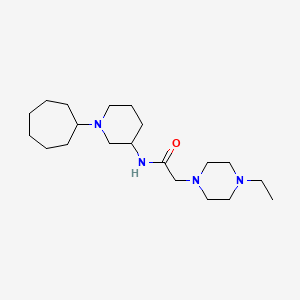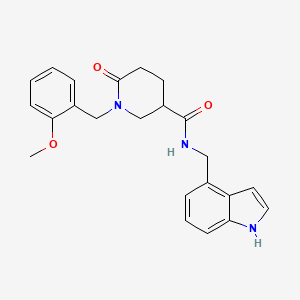
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidin-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidin-6(1H)-one, commonly known as MDMB-4en-PINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. MDMB-4en-PINACA has gained popularity in the research community due to its potent and selective binding to the CB1 and CB2 receptors.
Mecanismo De Acción
MDMB-4en-PINACA binds to the CB1 and CB2 receptors with high affinity, leading to the activation of downstream signaling pathways. The activation of the CB1 receptor in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis. The activation of the CB2 receptor in the immune system leads to the modulation of immune responses and the regulation of inflammation.
Biochemical and Physiological Effects
MDMB-4en-PINACA has been shown to have potent and selective binding to the CB1 and CB2 receptors, leading to a range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMB-4en-PINACA has several advantages for lab experiments, including its potency and selectivity for the CB1 and CB2 receptors, which allows for precise and targeted studies of the endocannabinoid system. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on MDMB-4en-PINACA and other synthetic cannabinoids. These include investigating the potential therapeutic effects of cannabinoids in the treatment of various diseases, developing more selective and potent agonists and antagonists of the CB1 and CB2 receptors, and studying the interactions between cannabinoids and other neurotransmitters and signaling pathways. Additionally, more research is needed to understand the long-term effects of synthetic cannabinoids on the brain and body.
Métodos De Síntesis
MDMB-4en-PINACA is synthesized by reacting 4'-methyl-2,2'-di-4-morpholinyl-4,5'-bipyrimidine-6-carboxylic acid with 1-(4-aminobutyl)-1H-indazole-3-carboxylic acid 4-fluorobenzyl ester. The reaction is carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
MDMB-4en-PINACA has been widely used in scientific research to study the CB1 and CB2 receptors and their role in various physiological and pathological processes. It has been used to investigate the potential therapeutic effects of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and chronic pain. It has also been used to study the mechanisms of action of cannabinoids and their interactions with other neurotransmitters and signaling pathways.
Propiedades
IUPAC Name |
4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-12-13(11-18-16(19-12)22-2-6-25-7-3-22)14-10-15(24)21-17(20-14)23-4-8-26-9-5-23/h10-11H,2-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPREBIDAAJGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6031436.png)
![N-(2-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6031438.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-6-carboxamide](/img/structure/B6031444.png)

![1-(2-methoxyethyl)-5-(1'H-spiro[indene-1,4'-piperidin]-1'-ylcarbonyl)-2-piperidinone](/img/structure/B6031464.png)
![1-[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6031470.png)
![4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenol](/img/structure/B6031483.png)
![ethyl 4-({2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoyl}amino)benzoate](/img/structure/B6031498.png)
![2-[4-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6031506.png)

![1-[3-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6031527.png)
![N-({1-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B6031535.png)
![5-bromo-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B6031546.png)
